molecular formula C18H17NO4 B6350191 3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326810-51-8

3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B6350191
CAS RN: 1326810-51-8
M. Wt: 311.3 g/mol
InChI Key: ZWMKRMBBUSNTFX-UHFFFAOYSA-N
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Description

The compound “3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a complex organic molecule. It contains a benzyloxy group attached to a phenyl ring, a methyl group, and a carboxylic acid group attached to a 1,2-oxazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2-oxazole ring, the introduction of the methyl and carboxylic acid groups, and the attachment of the benzyloxy-substituted phenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,2-oxazole ring is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), which can contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. The carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The oxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound’s solubility would be influenced by the polar carboxylic acid group and the less polar benzyloxy-substituted phenyl group .

Scientific Research Applications

Anticancer Agents

This compound has been used in the design and synthesis of pyrazole hybrid chalcone conjugates, which have shown potential as anticancer agents . These conjugates have demonstrated inhibitory activity against tubulin polymerization and in vitro cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .

Tubulin Polymerization Inhibitors

The compound has been evaluated for its tubulin polymerization inhibitory activity . Tubulin polymerization is a vital process in cell division, and its disruption can lead to the death of cancer cells .

EGFR Kinase Inhibitors

A series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which include this compound, have been designed, synthesized, and evaluated for their EGFR kinase inhibitory activities . These derivatives have shown antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .

Pharmaceuticals

The compound is used in the pharmaceutical industry for the synthesis of various drugs . Its properties make it a valuable component in the development of new therapeutic agents .

Organic Synthesis

This compound is used in organic synthesis, particularly in the preparation of palladium-based fluoride-derived electrophilic fluorination reagents for PET imaging agents . It’s also used in the synthesis of substituted isoindolines via palladium-catalyzed cascade reaction .

Research Chemicals

The compound is available as a research chemical, often used in laboratories for the development and testing of new synthetic methods .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical reaction), it’s difficult to predict the exact mechanism of action .

Safety and Hazards

As with any chemical compound, handling “3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it might have applications in fields like medicinal chemistry, depending on its biological activity .

properties

IUPAC Name

5-methyl-3-(4-phenylmethoxyphenyl)-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-18(17(20)21)11-16(19-23-18)14-7-9-15(10-8-14)22-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMKRMBBUSNTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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